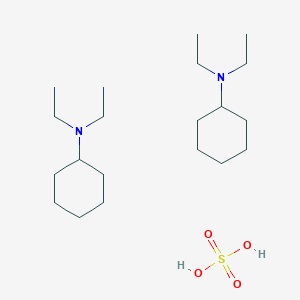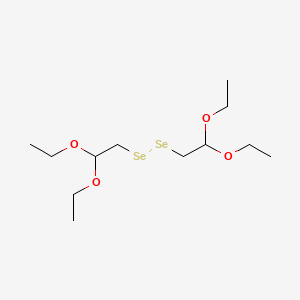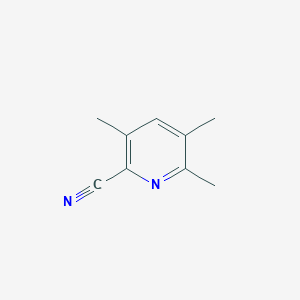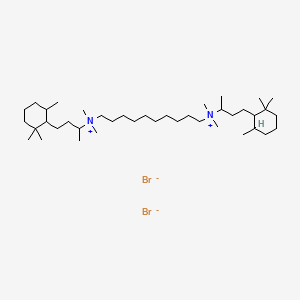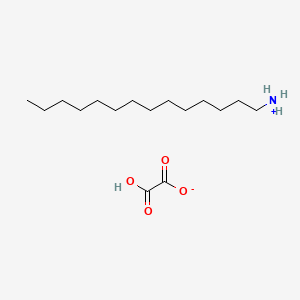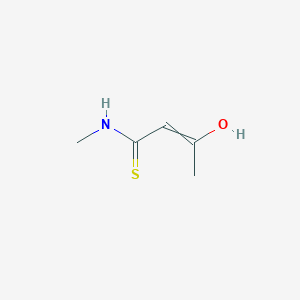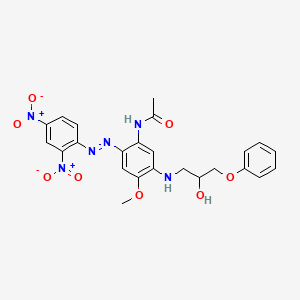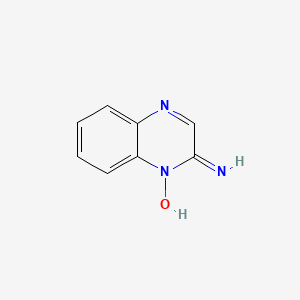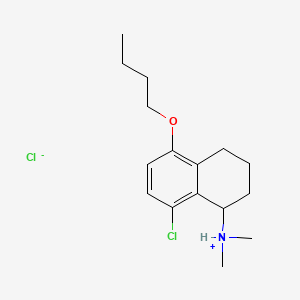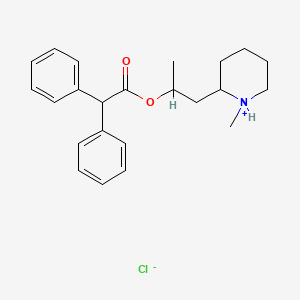
Acetic acid, diphenyl-, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, diphenyl-, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride is a chemical compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, diphenyl-, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride typically involves the esterification of acetic acid with the corresponding alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, diphenyl-, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Acetic acid, diphenyl-, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid, diphenyl-, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The specific pathways and targets depend on the context of its use, such as in pharmacological studies or biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid 1-methyl-2,2-diphenyl-ethyl ester
- Acetic acid 2-methyl-1,2-diphenyl-butyl ester
- Acetic acid (1,2-diphenyl-ethylcarbamoyl)-phenyl-methyl ester
Uniqueness
Acetic acid, diphenyl-, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride is unique due to its specific ester structure and the presence of the piperidyl group
Propiedades
Número CAS |
66902-40-7 |
|---|---|
Fórmula molecular |
C23H30ClNO2 |
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
1-(1-methylpiperidin-1-ium-2-yl)propan-2-yl 2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C23H29NO2.ClH/c1-18(17-21-15-9-10-16-24(21)2)26-23(25)22(19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,18,21-22H,9-10,15-17H2,1-2H3;1H |
Clave InChI |
ZNMHOJUTELRAGS-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCCC[NH+]1C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate](/img/structure/B13781434.png)
![2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride](/img/structure/B13781442.png)
![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
